molecular formula C21H27Cl2N3O2 B155866 Acranil CAS No. 1684-42-0

Acranil

Cat. No.: B155866
CAS No.: 1684-42-0
M. Wt: 424.4 g/mol
InChI Key: SSDTVXNTGXKATD-UHFFFAOYSA-N
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Description

Acranil is an acridine derivative known for its antiviral properties. It belongs to a class of compounds characterized by a tricyclic ring system with dialkylaminoalkyl side chains. This compound has been studied for its ability to induce interferon-like substances, making it a potential candidate for antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acranil can be synthesized through various methods, including the Ullmann condensation, which involves the condensation of o-halobenzoic acids with substituted aniline in the presence of copper powder and potassium carbonate. This reaction yields N-(substituted phenyl) anthranillic acids, which cyclize to form acridone or substituted acridones under the influence of strong acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Acranil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds .

Scientific Research Applications

Acranil has a wide range of scientific research applications, including:

Mechanism of Action

Acranil exerts its effects by inducing the production of interferon-like substances in the body. These substances are part of the immune response and help inhibit viral replication. The molecular targets and pathways involved include the activation of interferon-stimulated genes and the inhibition of viral protein synthesis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique structure, particularly its side chain, contributes to its effectiveness in inducing interferon-like substances. This makes it a valuable compound for antiviral research and potential therapeutic applications .

Properties

CAS No.

1684-42-0

Molecular Formula

C21H27Cl2N3O2

Molecular Weight

424.4 g/mol

IUPAC Name

1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C21H26ClN3O2.ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);1H

InChI Key

SSDTVXNTGXKATD-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl

Canonical SMILES

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl

1684-42-0

Related CAS

522-20-3 (Parent)

Synonyms

acranil
acranil dihydrochloride
chlormetacrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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